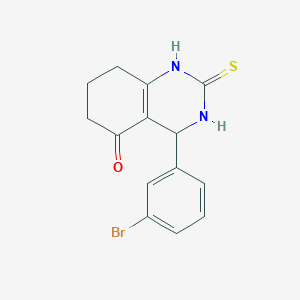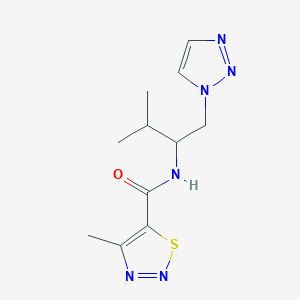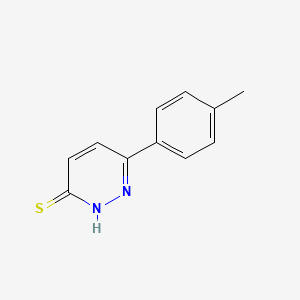
6-(4-methylphenyl)pyridazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazinones are a class of compounds that have been studied for their potential biological activities . They contain a pyridazinone ring, which is a six-membered ring with two nitrogen atoms . The specific compound you’re asking about, “6-(4-methylphenyl)pyridazine-3(2H)-thione”, would have a methylphenyl group attached to the 6 position of the pyridazinone ring.
Molecular Structure Analysis
The molecular structure of pyridazinones can be analyzed using techniques like X-ray diffraction, NMR, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Pyridazinones can participate in a variety of chemical reactions. For example, they can undergo reactions with various reagents to form new compounds . The specific reactions that “6-(4-methylphenyl)pyridazine-3(2H)-thione” can undergo would depend on its exact structure and the conditions of the reaction.Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Activity
Pyridazin-3(2H)-ones and pyridazines have been reported to possess pronounced analgesic and anti-inflammatory activities . This suggests that “6-(4-methylphenyl)pyridazine-3(2H)-thione” and “6-(4-methylphenyl)pyridazine-3-thiol” could potentially be used in the development of new analgesic and anti-inflammatory drugs.
Cardiovascular Effects
The introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance the cardiovascular effects of this ring system . This suggests potential applications in the treatment of cardiovascular diseases.
Antihypertensive Activity
Pyridazin-3(2H)-ones and pyridazines have been reported to possess antihypertensive activities . This suggests potential applications in the treatment of hypertension.
Antidiabetic Activity
Pyridazin-3(2H)-ones and pyridazines have also been reported as antidiabetic agents . This suggests potential applications in the treatment of diabetes.
Antimicrobial Activity
Pyridazin-3(2H)-ones and pyridazines have been reported as antimicrobial agents . This suggests potential applications in the treatment of microbial infections.
Anticonvulsant Activity
Pyridazin-3(2H)-ones and pyridazines have been reported as anticonvulsant agents . This suggests potential applications in the treatment of convulsive disorders.
Antiasthmatic Activity
Pyridazin-3(2H)-ones and pyridazines have been reported as antiasthmatic agents . This suggests potential applications in the treatment of asthma.
Antiplatelet Activity
Pyridazin-3(2H)-ones and pyridazines have been reported to possess antiplatelet activities . This suggests potential applications in the prevention of blood clots.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXSAOLTFSTEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylphenyl)pyridazine-3(2H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

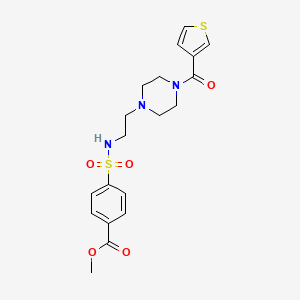
![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2626672.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2626674.png)

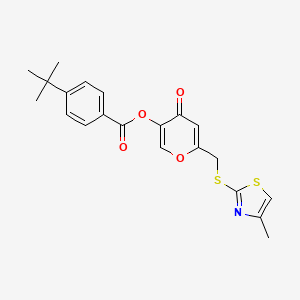
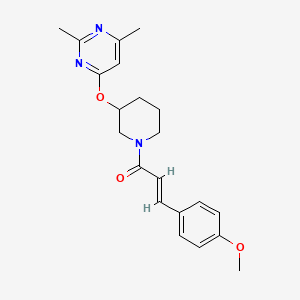
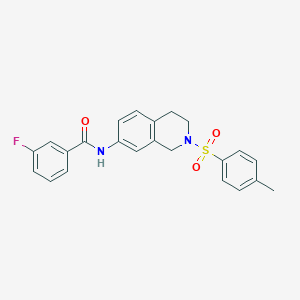
![2-Chloro-N-[[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methyl]propanamide](/img/structure/B2626684.png)
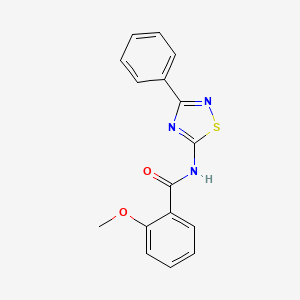

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2626689.png)
